4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with bromine atoms at positions 4 and 7, and a carboxylic acid group at position 3.
Preparation Methods
The synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in Suzuki coupling can yield biaryl compounds .
Scientific Research Applications
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity . This can lead to the modulation of various cellular processes, including cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid include:
1H-Pyrrolo[2,3-c]pyridine: Lacks the bromine atoms and carboxylic acid group, making it less reactive in certain substitution reactions.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern and exhibit distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted modifications and applications in various fields .
Properties
IUPAC Name |
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-2-12-7(10)5-3(8(13)14)1-11-6(4)5/h1-2,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJAXOQRDDVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646786 | |
Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-97-8 | |
Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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